4-Acetyl-2-iodobenzoic acid
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Overview
Description
4-Acetyl-2-iodobenzoic acid is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and acetyl groups, respectively
Mechanism of Action
The iodine atom in 4-Acetyl-2-iodobenzoic acid could potentially enhance its reactivity, making it useful in various chemical reactions . The acetyl group might also influence its interactions with biological targets .
As for the pharmacokinetics, the properties of this compound, such as its solubility, stability, and permeability, would influence its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by factors like pH and temperature .
The action environment of this compound would depend on the specific biological system in which it is used. Factors like pH, temperature, and the presence of other biomolecules could influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-iodobenzoic acid typically involves the iodination of 4-acetylbenzoic acid. One common method is the Sandmeyer reaction, where 4-acetylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the ortho position relative to the carboxyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-Carboxy-2-iodobenzoic acid.
Reduction: 4-Acetylbenzoic acid.
Substitution: 4-Acetyl-2-azidobenzoic acid or other substituted derivatives.
Scientific Research Applications
4-Acetyl-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
4-Iodobenzoic acid: Similar structure but lacks the acetyl group.
2-Iodobenzoic acid: Iodine atom at the ortho position relative to the carboxyl group without the acetyl group.
4-Acetylbenzoic acid: Lacks the iodine atom.
Biological Activity
4-Acetyl-2-iodobenzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies from recent research.
Chemical Structure and Properties
This compound features an acetyl group and an iodine atom attached to a benzoic acid backbone. Its molecular formula is C9H7IO2, with a molecular weight of 276.05 g/mol. The presence of the iodine atom is crucial for its biological activity, as it can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |
Escherichia coli | 62.5 µg/mL | 125 µg/mL |
Pseudomonas aeruginosa | 125 µg/mL | >2000 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria, while exhibiting moderate activity against Gram-negative strains .
Cytotoxicity
The cytotoxic effects of this compound have been assessed in vitro using various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 4.5 |
KB (cervical cancer) | 3.0 |
L929 (normal fibroblast) | >100 |
The data indicates a promising therapeutic index, suggesting potential use in cancer treatment while minimizing effects on normal cells .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It has been observed to compromise the integrity of bacterial membranes, leading to cell lysis.
- Interaction with DNA : There is evidence suggesting that it may intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside traditional antibiotics against a panel of pathogens. The results revealed that it exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
Cytotoxicity Assessment in Cancer Research
A study focused on the cytotoxic effects of the compound on HepG2 cells showed that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of caspase-3 activity. This suggests that the compound induces programmed cell death in cancer cells while sparing normal cells .
Properties
IUPAC Name |
4-acetyl-2-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHJEOGNSSBUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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